6-{(2E)-2-[4-(dimethylamino)-3-nitrobenzylidene]hydrazinyl}-N-(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
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Overview
Description
4-(DIMETHYLAMINO)-3-NITROBENZALDEHYDE 1-[6-(4-FLUOROANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]HYDRAZONE is a complex organic compound that features a combination of various functional groups, including dimethylamino, nitro, and fluorinated aniline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIMETHYLAMINO)-3-NITROBENZALDEHYDE 1-[6-(4-FLUOROANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]HYDRAZONE typically involves multiple steps. One common approach is to start with the preparation of 4-(dimethylamino)-3-nitrobenzaldehyde, which can be synthesized through nitration of 4-(dimethylamino)benzaldehyde. This intermediate is then reacted with 6-(4-fluoroanilino)[1,2,5]oxadiazolo[3,4-b]pyrazine-5-yl hydrazine under specific conditions to form the final hydrazone product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(DIMETHYLAMINO)-3-NITROBENZALDEHYDE 1-[6-(4-FLUOROANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(dimethylamino)-3-aminobenzaldehyde, while oxidation of the aldehyde group can produce 4-(dimethylamino)-3-nitrobenzoic acid .
Scientific Research Applications
4-(DIMETHYLAMINO)-3-NITROBENZALDEHYDE 1-[6-(4-FLUOROANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]HYDRAZONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials such as organic semiconductors and sensors.
Mechanism of Action
The mechanism of action of 4-(DIMETHYLAMINO)-3-NITROBENZALDEHYDE 1-[6-(4-FLUOROANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: Shares the dimethylamino and aldehyde functional groups.
3-Nitrobenzaldehyde: Contains the nitro and aldehyde groups but lacks the dimethylamino and fluorinated aniline moieties.
4-Fluoroaniline: Contains the fluorinated aniline group but lacks the other functional groups present in the target compound.
Uniqueness
4-(DIMETHYLAMINO)-3-NITROBENZALDEHYDE 1-[6-(4-FLUOROANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]HYDRAZONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C19H16FN9O3 |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
5-N-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylideneamino]-6-N-(4-fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
InChI |
InChI=1S/C19H16FN9O3/c1-28(2)14-8-3-11(9-15(14)29(30)31)10-21-25-17-16(22-13-6-4-12(20)5-7-13)23-18-19(24-17)27-32-26-18/h3-10H,1-2H3,(H,22,23,26)(H,24,25,27)/b21-10+ |
InChI Key |
ABPLUAZGXGHWPU-UFFVCSGVSA-N |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=N/NC2=NC3=NON=C3N=C2NC4=CC=C(C=C4)F)[N+](=O)[O-] |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=NNC2=NC3=NON=C3N=C2NC4=CC=C(C=C4)F)[N+](=O)[O-] |
Origin of Product |
United States |
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